![molecular formula C8H10N2O2 B1375911 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid CAS No. 1384429-83-7](/img/structure/B1375911.png)
4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid
Overview
Description
4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid is a chemical compound with the CAS Number: 1384429-83-7 . It has a molecular weight of 166.18 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydro-1H-indazoles involves two steps . The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give compounds . The mechanism of this second step was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .Molecular Structure Analysis
The InChI Code for 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid is 1S/C8H10N2O2/c11-8(12)5-2-1-3-7-6(5)4-9-10-7/h4-5H,1-3H2,(H,9,10)(H,11,12) . The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters . From the HMBC correlations, the indazole structure was confirmed as 1H-indazole .Scientific Research Applications
Pharmaceutical Applications
The compound 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid and its derivatives are found in a variety of drugs. For example, it is a structural motif in the FDA-approved antipsychotic molindone used to treat schizophrenia, the GABA A agonist CP-409,092 for anxiety treatment, and a potent heat shock protein 90 (Hsp90) inhibitor for cancer treatment .
Antimicrobial Activity
Indazole derivatives have been studied for their antimicrobial activities. Compounds with this structure have shown moderate-to-high activity against cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli. Specifically, a derivative of this compound demonstrated high antistaphylococcal activity .
Synthesis and Structural Analysis
A series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized from cyclic β-keto esters. These compounds have been structurally analyzed using various spectroscopic methods including 1H, 13C NMR, and IR spectra .
Corrosion Inhibition
Research has been conducted on the anticorrosive activity of derivatives of this compound. Specifically, studies on 3-alkyl-5-amino-1H-1,2,4-triazole derivatives have shown potential for steel acid corrosion protection .
Molecular Modeling and Simulation
The compound is also used in molecular modeling and simulation programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD. These programs can produce impressive simulation visualizations which are crucial in scientific research for understanding molecular interactions and dynamics .
Safety and Hazards
Mechanism of Action
Target of Action
Indazole compounds have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Indazole compounds generally interact with their targets by binding to the active site, thereby inhibiting the activity of the target .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Given the potential targets, it can be inferred that the compound may have effects on cell cycle progression and cell volume regulation .
properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)5-2-1-3-7-6(5)4-9-10-7/h4-5H,1-3H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTOLZCFRFGINX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)NN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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